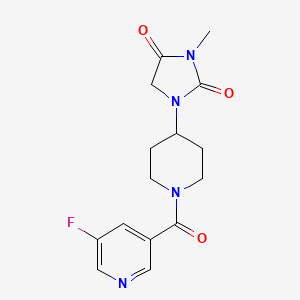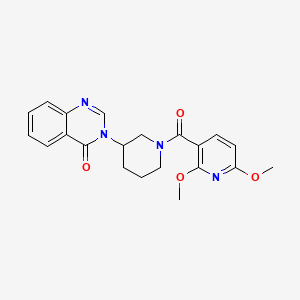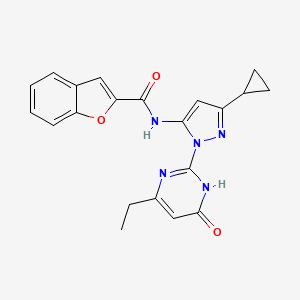
N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate” is a chemical compound with the molecular formula C9H20N2.2ClH.H2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2.2ClH.H2O/c1-8(11(2)3)9-4-6-10-7-5-9;;;/h8-10H,4-7H2,1-3H3;2*1H;1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.21 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .Applications De Recherche Scientifique
Food-borne Amines and Amides as Potential Precursors of Endogenous Carcinogens
This research emphasizes the significance of naturally occurring amines and amides, including dimethylamines in seafood and fermented products, as precursors to carcinogenic N-nitroso compounds in vivo. The study outlines the potential health implications associated with dietary intake of these compounds and their role in the formation of endogenous carcinogens, highlighting the need for further investigation into their epidemiological significance in relation to human cancer incidence (J. K. Lin, 1986).
Nitrosamines and Water
This paper reviews the presence of nitrosamines, including N-nitrosodimethylamine (NDMA), in water systems, their formation mechanisms, occurrence, and potential health risks. The study provides insights into the challenges of removing nitrosamines from water and emphasizes the need for further research on treatment methods to ensure water safety (J. Nawrocki & P. Andrzejewski, 2011).
Xylan Derivatives and Their Application Potential
This mini-review discusses the chemical modification of xylan into biopolymer ethers and esters, exploring their potential applications in various fields, including drug delivery. The paper highlights the synthesis of novel xylan esters and their functional properties, suggesting a wide range of applications for these biopolymers as antimicrobial agents and in paper strength enhancement (K. Petzold-Welcke et al., 2014).
A Possibly Sigma-1 Receptor Mediated Role of Dimethyltryptamine in Tissue Protection, Regeneration, and Immunity
This research explores the physiological roles of N,N-dimethyltryptamine (DMT), beyond its psychotropic effects, focusing on its potential biological functions mediated by the sigma-1 receptor. The study suggests DMT's involvement in cellular protective mechanisms, offering a new perspective on its significance in medical research and therapy development (E. Frecska et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylethanamine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH.H2O/c1-8(11(2)3)9-4-6-10-7-5-9;;;/h8-10H,4-7H2,1-3H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPMZUMEFWRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N(C)C.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)



![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)
![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)